3-(4-hydroxyphenyl)-2-[[3-(1H-indol-3-yl)-2-phenylmethoxycarbonylamino-propanoyl]amino]propanoic acid
Description
This compound (CAS: 2537-91-9) is a peptide-like molecule featuring a 4-hydroxyphenyl group, an indole moiety (1H-indol-3-yl), a phenylmethoxycarbonyl (Cbz) protecting group, and a propanoic acid backbone. The Cbz group is commonly used in peptide synthesis to protect amines, which may influence stability and bioavailability .
Properties
CAS No. |
20762-34-9 |
|---|---|
Molecular Formula |
C28H27N3O6 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-[[3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H27N3O6/c32-21-12-10-18(11-13-21)14-25(27(34)35)30-26(33)24(15-20-16-29-23-9-5-4-8-22(20)23)31-28(36)37-17-19-6-2-1-3-7-19/h1-13,16,24-25,29,32H,14-15,17H2,(H,30,33)(H,31,36)(H,34,35) |
InChI Key |
SMLAYVNSQQMPHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps may include:
Protection of the amino group: Using benzyloxycarbonyl (Cbz) as a protecting group.
Coupling reactions: Utilizing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation.
Deprotection: Removing the Cbz group under hydrogenation conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield a quinone derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Biochemistry: The compound can serve as a probe to study enzyme-substrate interactions and protein-ligand binding.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanamido)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The indole and phenyl groups can participate in π-π stacking interactions, while the amide bonds can form hydrogen bonds with the target protein.
Comparison with Similar Compounds
Comparison with Structural Analogs
Indole-Containing Derivatives
(2S)-2-[[(2R)-2-[(3,5-Dimethylphenyl)Carbonyl-Methyl-Amino]-3-(4-Phenylphenyl)Propanoyl]Amino]-3-(1H-Indol-3-yl)Propanoic Acid
- Structural Differences: Replaces the Cbz group with a 3,5-dimethylphenylcarbonyl-methyl-amino group and adds a biphenyl side chain.
- Implications : Increased hydrophobicity due to biphenyl and dimethyl groups may enhance membrane permeability but reduce solubility. The indole moiety is retained, suggesting preserved interactions with targets like serotonin receptors or kinases .
3-[2-(4-Fluorophenyl)-5-Methoxy-1H-Indol-3-yl]Propanoic Acid
- Structural Differences : Substitutes the 4-hydroxyphenyl group with a 4-fluorophenyl moiety and adds a methoxy group to the indole ring.
- The methoxy group may alter electronic properties, affecting interactions with aromatic residues in proteins .
Variants with Alternative Aromatic Groups
2-[[3-Benzylsulfanyl-2-(Phenylmethoxycarbonylamino)Propanoyl]Amino]-3-(4-Hydroxyphenyl)Propanoic Acid
- Structural Differences : Replaces the indole group with a benzylsulfanyl (SBn) moiety.
- Implications : The thioether linkage (SBn) introduces sulfur, which may affect redox properties and metal coordination. Reduced aromatic stacking due to the absence of indole could diminish target affinity .
3-(4-Methylphenyl)-3-(1-Oxo-1,3-Dihydro-2H-Isoindol-2-yl)Propanoic Acid
- Structural Differences : Features an isoindolone ring instead of indole and a 4-methylphenyl group.
- The methyl group improves lipophilicity but may reduce solubility .
Antimicrobial Derivatives
3-((4-Hydroxyphenyl)Amino)Propanoic Acid Derivatives
- Structural Differences: Replaces the Cbz-indole-propanoyl unit with a simpler (4-hydroxyphenyl)amino linkage.
- Implications : These derivatives exhibit broad-spectrum antimicrobial activity against multidrug-resistant pathogens. The absence of the indole and Cbz groups simplifies synthesis but may limit target range compared to the parent compound .
Physicochemical Comparison
Biological Activity
3-(4-Hydroxyphenyl)-2-[[3-(1H-indol-3-yl)-2-phenylmethoxycarbonylamino-propanoyl]amino]propanoic acid is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antioxidant properties, as well as its efficacy against drug-resistant pathogens.
Chemical Structure
The compound can be described by the following structural formula:
Anticancer Properties
Recent studies have evaluated a series of derivatives of 3-(4-hydroxyphenyl)-2-[[3-(1H-indol-3-yl)-2-phenylmethoxycarbonylamino-propanoyl]amino]propanoic acid for their anticancer properties. Notably, compounds derived from this structure demonstrated significant cytotoxicity against A549 non-small cell lung cancer (NSCLC) cells.
Key Findings:
- Cell Viability Reduction: Compounds 12, 20, 22, and 29 were able to reduce A549 cell viability by approximately 50% while also suppressing cell migration in vitro .
- Comparative Efficacy: The anticancer activity of these derivatives was compared with standard chemotherapeutics like doxorubicin and cisplatin, indicating promising results .
| Compound ID | Cell Viability Reduction (%) | Migration Suppression | Antioxidant Activity |
|---|---|---|---|
| 12 | 50 | Yes | Moderate |
| 20 | 50 | Yes | High |
| 22 | 50 | Yes | Moderate |
| 29 | 50 | Yes | Low |
Antioxidant Activity
The antioxidant properties of these compounds were assessed using various assays, including the DPPH radical scavenging assay. Compound 20 exhibited the most potent antioxidant activity among the tested derivatives.
Antioxidant Assay Results:
- DPPH Scavenging Activity: Compound 20 showed significant scavenging activity comparable to ascorbic acid, a known antioxidant .
Antimicrobial Activity
In addition to its anticancer properties, the compound's derivatives have been evaluated for their effectiveness against multidrug-resistant microbial strains.
Study Highlights:
- Target Pathogens: The synthesized derivatives were tested against ESKAPE pathogens and drug-resistant fungi such as Candida auris.
- Efficacy Against Drug Resistance: Some derivatives demonstrated promising antifungal activity, indicating potential for development into new therapeutic agents for resistant infections .
Case Studies
- In Vitro Studies on NSCLC: A study involving the treatment of A549 cells with various derivatives showed that compound 20 not only reduced cell viability but also exhibited low toxicity towards normal Vero cells, suggesting a favorable therapeutic index .
- Antifungal Activity Assessment: In vitro assessments revealed that certain derivatives could inhibit the growth of Candida auris, highlighting their potential in treating fungal infections resistant to conventional therapies .
Q & A
(Basic) What are the primary synthetic challenges in constructing the indole and hydroxyphenyl moieties in this compound?
Methodological Answer:
The indole moiety is typically introduced via Fischer indole synthesis or palladium-catalyzed cross-coupling reactions, while the hydroxyphenyl group is incorporated through Suzuki-Miyaura coupling or peptide coupling strategies. Key challenges include:
- Protection of reactive groups : The hydroxyl group on the phenyl ring requires protection (e.g., using tert-butyldimethylsilyl or benzyl groups) to prevent side reactions during coupling steps .
- Coupling efficiency : Use of carbodiimide-based reagents (e.g., EDC/HOBt) or uronium salts (HATU) for amide bond formation between the indole-containing fragment and the hydroxyphenylpropanoic acid backbone. Optimize reaction temperature (0–25°C) and solvent (DMF or DCM) to minimize racemization .
- Purification : Reverse-phase HPLC or size-exclusion chromatography is recommended for isolating the final product due to its polar and amphiphilic nature .
(Advanced) How can researchers resolve stereochemical inconsistencies observed during the synthesis of this compound?
Methodological Answer:
Stereochemical ambiguities often arise at the α-carbon of the propanoic acid backbone and the indole-propanoyl linkage. To address this:
- Chiral chromatography : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers. Validate purity using optical rotation and circular dichroism (CD) spectroscopy .
- X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine derivative) to confirm absolute configuration .
- 2D NMR analysis : Use NOESY or ROESY to detect spatial proximity between protons, confirming the spatial arrangement of substituents .
(Basic) What spectroscopic techniques are essential for characterizing this compound’s structure?
Methodological Answer:
A multi-technique approach is critical:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., ESI-MS in positive ion mode) with <2 ppm mass accuracy .
- Multinuclear NMR :
- FT-IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups .
(Advanced) How should researchers design assays to evaluate this compound’s enzyme inhibition potential while minimizing false positives?
Methodological Answer:
To ensure specificity:
- Orthogonal assays : Combine fluorescence-based activity assays (e.g., using APF/HPF probes for reactive oxygen species) with SPR (surface plasmon resonance) to confirm direct binding .
- Negative controls : Include structurally similar but inactive analogs (e.g., 3-(4-methoxyphenyl)propanoic acid derivatives) to rule out nonspecific interactions .
- Dose-response curves : Use a 10-point dilution series (0.1 nM–100 µM) to calculate IC₅₀ values. Replicate experiments (n ≥ 3) to assess reproducibility .
(Advanced) What strategies mitigate solubility issues during in vitro studies of this compound?
Methodological Answer:
- pH adjustment : Dissolve in PBS (pH 7.4) with 1–5% DMSO or β-cyclodextrin to enhance aqueous solubility .
- Prodrug derivatization : Convert the carboxylic acid to a methyl ester or amide for improved membrane permeability, followed by enzymatic hydrolysis in biological systems .
- Dynamic light scattering (DLS) : Monitor aggregation at concentrations >10 µM. If aggregates form, reduce concentration or add surfactants (e.g., Tween-20) .
(Basic) How can researchers validate the purity of this compound post-synthesis?
Methodological Answer:
- HPLC-UV/ELSD : Use a C18 column (5 µm, 4.6 × 250 mm) with a gradient of acetonitrile/water (0.1% TFA). Purity ≥95% is acceptable for most studies .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
- Melting point : Compare observed mp with literature values (if available) to detect polymorphic impurities .
(Advanced) How to reconcile conflicting bioactivity data from cell-based vs. cell-free assays?
Methodological Answer:
- Mechanistic studies : Perform pull-down assays or thermal shift assays to identify off-target interactions in cell lysates .
- Metabolic stability testing : Incubate the compound with liver microsomes to assess degradation pathways that may reduce efficacy in cell-based systems .
- Transcriptomic profiling : Use RNA-seq to identify compensatory pathways activated in cells but absent in cell-free systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
